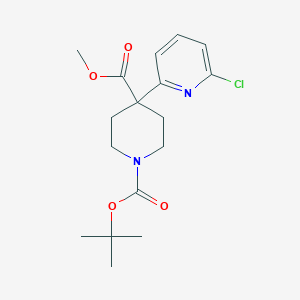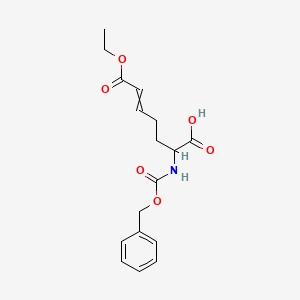
1-(tert-Butoxy)-3-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carbonyl compounds .
Scientific Research Applications
1-(tert-Butoxy)-3-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds
Mechanism of Action
The mechanism by which 1-(tert-Butoxy)-3-chloro-5-fluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and steric interactions, while the chloro and fluoro groups can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
1-(tert-Butoxy)-4-chlorobenzene: Similar structure but lacks the fluoro group.
1-(tert-Butoxy)-3-fluorobenzene: Similar structure but lacks the chloro group.
1-(tert-Butoxy)-2-chloro-4-fluorobenzene: Similar structure with different substitution pattern.
Uniqueness: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene is unique due to the specific combination of tert-butoxy, chloro, and fluoro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis and material science .
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
InChI Key |
FWYVVTCGJGDVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)



